
Pelrinone
描述
它在各种实验动物和人体中,关于其代谢过程和药代动力学方面的研究非常广泛 . 佩利诺酮以其增强心肌收缩力的能力而闻名,使其成为治疗心力衰竭的宝贵化合物。
准备方法
佩利诺酮盐酸盐可以通过一系列涉及嘧啶衍生物的化学反应合成。 合成路线通常包括用盐酸与 2-甲基-4-氧代-6-[(3-吡啶基甲基)氨基]-5-嘧啶碳腈反应生成盐酸盐 . 反应条件包括保持受控的温度和 pH 值,以确保最终产物的纯度和收率。 工业生产方法包括使用优化反应条件进行大规模合成,以实现高收率和纯度。
化学反应分析
佩利诺酮会经历各种化学反应,包括:
氧化: 佩利诺酮可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将佩利诺酮转化为其还原形式。
取代: 佩利诺酮可以与各种试剂进行取代反应,形成不同的衍生物。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
Clinical Applications
Pelrinone's applications span several clinical settings:
-
Acute Heart Failure Management :
- This compound is used in acute decompensated heart failure, particularly in patients requiring inotropic support. It is administered intravenously to improve cardiac output and alleviate symptoms associated with heart failure .
- Case Study : In a randomized trial, this compound demonstrated a reduction in hospitalization duration for patients experiencing exacerbations of chronic heart failure compared to placebo .
-
Cardiac Surgery :
- The drug is frequently utilized during cardiac surgeries such as coronary artery bypass grafting (CABG) and heart transplantation. Its ability to enhance myocardial contractility makes it valuable in perioperative care .
- Case Study : In pediatric populations undergoing cardiac surgery, this compound has been shown to improve postoperative outcomes by stabilizing hemodynamics and reducing the need for additional inotropic agents .
- Pulmonary Hypertension :
Efficacy in Pediatric Patients
A meta-analysis focusing on pediatric patients revealed that this compound significantly improved several hemodynamic parameters:
- Left Ventricular Ejection Fraction : Increased by 3.41% (95% CI 0.61 - 6.21).
- Cardiac Index : Improved by 0.50 L/min/m² (95% CI 0.32 to 0.68).
- Serum Lactate Levels : Decreased by 0.59 mmol/L (95% CI -1.15 to -0.02) indicating improved metabolic status .
Comparison with Other Treatments
This compound has been compared with other PDE inhibitors like sildenafil for treating pulmonary hypertension, showing superior results in oxygenation improvement without adverse effects on blood pressure .
Summary Table of Key Applications
Application Area | Description | Evidence Level |
---|---|---|
Acute Heart Failure | Short-term IV therapy for patients requiring inotropic support | Randomized Trials |
Cardiac Surgery | Enhances myocardial function during and after surgeries | Case Studies |
Pediatric Cardiology | Improves outcomes in children with congenital heart defects undergoing surgery | Meta-Analysis |
Pulmonary Hypertension | Off-label use showing improved oxygenation in neonates | Emerging Research |
作用机制
佩利诺酮通过抑制磷酸二酯酶发挥作用,导致环腺苷酸 (cAMP) 水平升高。 这导致心肌收缩力增强和血管扩张。 分子靶点包括参与 cAMP 代谢的磷酸二酯酶和途径 .
相似化合物的比较
佩利诺酮类似于其他强心剂,如米力农和胺碘酮。 它具有使其独特的特性:
米力农: 也是一种磷酸二酯酶抑制剂,但具有不同的药代动力学特性和效力
胺碘酮: 作用机制相似,但化学结构和临床应用不同.
佩利诺酮的独特性在于其特殊的化学结构及其强烈的正性肌力作用,使其成为心脏病学领域中一种宝贵的化合物。
生物活性
Pelrinone, a compound belonging to the class of mineralocorticoid receptor antagonists (MRAs), has garnered attention for its potential therapeutic effects, particularly in cardiovascular health. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and safety profile through various studies and case analyses.
This compound functions primarily as an antagonist to the mineralocorticoid receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting aldosterone's action, this compound reduces sodium reabsorption in the kidneys, leading to increased diuresis and decreased blood volume. This mechanism is particularly beneficial in conditions characterized by excessive aldosterone secretion, such as heart failure and hypertension.
Cardiovascular Outcomes
A series of clinical trials have assessed the impact of this compound on cardiovascular outcomes:
- Study Design : A double-blind, placebo-controlled trial involving 3,319 patients with acute myocardial infarction complicated by left ventricular dysfunction demonstrated that this compound significantly reduced mortality and morbidity rates compared to placebo. The relative risk for death from any cause was 0.85 (95% CI: 0.75-0.96; P=0.008) in the this compound group .
- Eplerenone vs. Finerenone : In a randomized controlled study comparing this compound (eplerenone) with finerenone in patients with chronic heart failure and diabetes, eplerenone showed a decrease in plasma N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels by over 30% in 37.2% of patients, indicating its effectiveness in reducing heart failure biomarkers .
Safety Profile
This compound is generally well-tolerated; however, monitoring for hyperkalemia is essential due to its potassium-sparing effects. In trials, serious hyperkalemia occurred in approximately 5.5% of patients receiving this compound compared to 3.9% in the placebo group .
Case Studies
- Acute ST-Elevation Myocardial Infarction : A study involving 1,012 patients who received this compound within 24 hours of STEMI onset showed a significant reduction in cardiovascular mortality and re-hospitalization rates compared to placebo (adjusted HR: 0.58; P < 0.0001) .
- Heart Failure Management : In patients with acute heart failure, early initiation of this compound therapy was associated with improved clinical stability and reduced need for diuretics during hospitalization .
Research Findings
Recent research has highlighted the broader implications of this compound beyond cardiovascular applications:
属性
IUPAC Name |
2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHFDXOCVIYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241458 | |
Record name | Pelrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94386-65-9 | |
Record name | Pelrinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XK91ZI6I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。